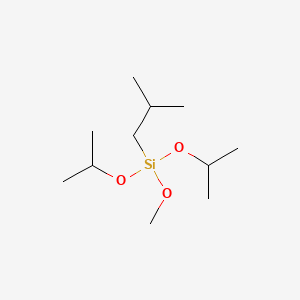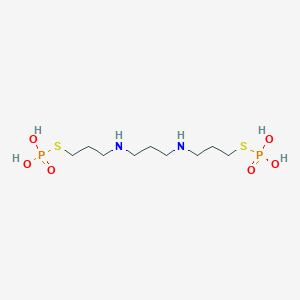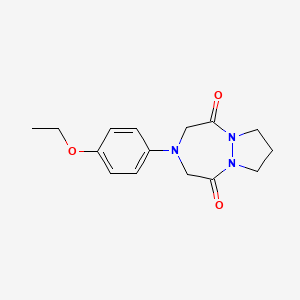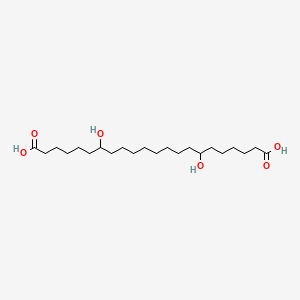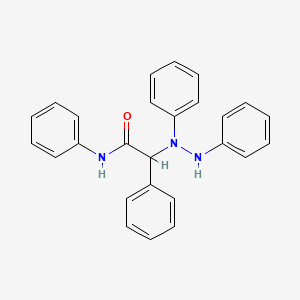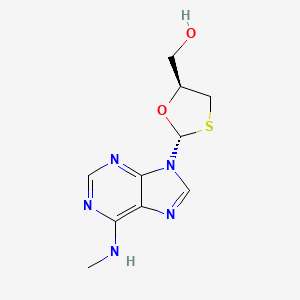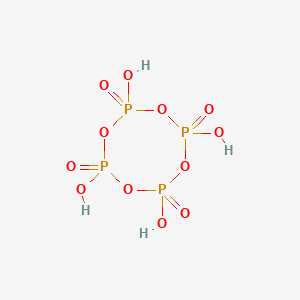
Tetrametaphosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrametaphosphoric acid is a cyclic polyphosphoric acid with the molecular formula (HPO₃)₄. It is part of the metaphosphoric acid family, which includes various cyclic and linear polyphosphoric acids. This compound is known for its unique ring structure, which consists of four phosphorus atoms each bonded to three oxygen atoms, forming a stable cyclic compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrametaphosphoric acid can be synthesized through the condensation of orthophosphoric acid (H₃PO₄) under controlled conditions. The process involves heating orthophosphoric acid to remove water molecules, leading to the formation of cyclic this compound. The reaction can be represented as: [ 4H₃PO₄ \rightarrow (HPO₃)₄ + 6H₂O ]
Industrial Production Methods: In industrial settings, this compound is typically produced by heating orthophosphoric acid in the presence of dehydrating agents such as phosphorus pentoxide (P₂O₅). This method ensures the efficient removal of water and promotes the formation of the cyclic structure .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrametaphosphoric acid undergoes various chemical reactions, including hydrolysis, condensation, and complexation. It can react with water to form orthophosphoric acid: [ (HPO₃)₄ + 6H₂O \rightarrow 4H₃PO₄ ]
Common Reagents and Conditions:
Hydrolysis: In the presence of water, this compound hydrolyzes to form orthophosphoric acid.
Condensation: Under dehydrating conditions, it can condense with other phosphoric acids to form higher polyphosphoric acids.
Complexation: It can form complexes with metal ions, which are useful in various industrial applications.
Major Products Formed: The primary product of hydrolysis is orthophosphoric acid. In condensation reactions, higher polyphosphoric acids are formed, which have applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Tetrametaphosphoric acid has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis, particularly in cyclization and acylation reactions.
Biology: It serves as a chelating agent, forming complexes with metal ions that are essential for various biological processes.
Medicine: Its derivatives are explored for potential therapeutic applications due to their ability to interact with biological molecules.
Industry: It is used in the production of specialty surfactants, which are important in personal care products such as shampoos and body washes
Wirkmechanismus
Tetrametaphosphoric acid exerts its effects primarily through its ability to form stable complexes with metal ions. This chelating property allows it to sequester metal ions, preventing them from participating in unwanted chemical reactions. The mechanism involves the coordination of metal ions to the oxygen atoms in the cyclic structure of this compound, forming stable chelate complexes .
Vergleich Mit ähnlichen Verbindungen
Trimetaphosphoric Acid: (HPO₃)₃, a cyclic compound with three phosphorus atoms.
Pyrophosphoric Acid: H₄P₂O₇, a linear polyphosphoric acid with two phosphorus atoms.
Orthophosphoric Acid: H₃PO₄, the simplest form of phosphoric acid.
Uniqueness: Tetrametaphosphoric acid is unique due to its cyclic structure with four phosphorus atoms, which imparts distinct chemical properties compared to its linear and smaller cyclic counterparts. Its ability to form stable complexes with metal ions makes it particularly valuable in applications requiring strong chelating agents .
Eigenschaften
CAS-Nummer |
13598-74-8 |
|---|---|
Molekularformel |
H4O12P4 |
Molekulargewicht |
319.92 g/mol |
IUPAC-Name |
2,4,6,8-tetrahydroxy-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraoxatetraphosphocane 2,4,6,8-tetraoxide |
InChI |
InChI=1S/H4O12P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h(H,1,2)(H,3,4)(H,5,6)(H,7,8) |
InChI-Schlüssel |
GIXFALHDORQSOQ-UHFFFAOYSA-N |
Kanonische SMILES |
OP1(=O)OP(=O)(OP(=O)(OP(=O)(O1)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







